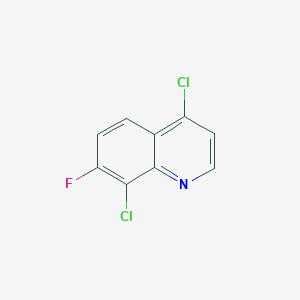

4,8-Dichloro-7-fluoroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in organic and medicinal chemistry. mdpi.com Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a versatile building block for the synthesis of complex molecules. Quinoline derivatives have been investigated for a wide range of applications, including as anti-inflammatory agents and in the development of new therapeutic compounds. nih.govchim.it The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, a crucial aspect in the rational design of new molecules. nih.gov

The Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful strategy for modulating molecular properties. nih.gov The introduction of halogens like chlorine and fluorine can significantly alter a molecule's electronics, lipophilicity, and metabolic stability. mdpi.combohrium.com

Fluorine, in particular, possesses unique properties due to its high electronegativity and small size. mdpi.comacs.org Its incorporation can block sites of metabolic oxidation, thereby increasing the stability of a compound. mdpi.combohrium.com Furthermore, fluorine can influence the acidity or basicity of nearby functional groups and alter the preferred conformation of a molecule, which can in turn affect its binding affinity to biological targets. bohrium.comacs.org Chlorine, with its larger size and different electronic effects, also plays a crucial role in modifying the reactivity and potential applications of the quinoline scaffold. The presence of chlorine atoms can create reactive sites for nucleophilic substitution reactions.

Overview of Research Directions for Polychlorinated and Fluorinated Quinoline Analogues

Research into polychlorinated and fluorinated quinoline analogues is a burgeoning area of study. The strategic placement of multiple halogen atoms on the quinoline ring system opens up new avenues for creating molecules with tailored properties. These compounds are often explored for their potential in materials science and as intermediates in the synthesis of more complex chemical structures. tu-clausthal.denih.gov The varied reactivity of different halogen substituents allows for selective chemical transformations, enabling the construction of diverse molecular architectures. researchgate.net

Scope and Objectives of Academic Inquiry on 4,8-Dichloro-7-fluoroquinoline

The academic inquiry into this compound is primarily focused on understanding its fundamental chemical properties and reactivity. The objective is to elucidate how the specific arrangement of two chlorine atoms and one fluorine atom on the quinoline core influences its behavior in chemical reactions. This includes studying its potential as a substrate in various coupling reactions and as a building block for the synthesis of novel, more complex quinoline derivatives. The compound serves as a model to explore the interplay of different halogen substituents on the reactivity and electronic properties of the quinoline system.

Interactive Data Table: Properties of Halogenated Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C9H4Cl2FN | 216.04 |

| 4-Chloro-7-fluoroquinoline | C9H5ClFN | 181.59 sigmaaldrich.com |

| 4,7-Dichloro-8-fluoroquinoline | C9H4Cl2FN | 216.04 chembk.com |

| 3,4-Dichloro-8-fluoroquinoline | C9H4Cl2FN | 216.04 sigmaaldrich.com |

| 4,7-Dichloroquinoline (B193633) | C9H5Cl2N | 198.05 chemicalbook.com |

| methyl this compound-2-carboxylate | C11H6Cl2FNO2 | 274.07 achemblock.com |

Note: Data for this compound is based on the general properties of its isomers due to limited specific data.

The reactivity of halogenated quinolines is a subject of significant academic interest. The positions of the halogen atoms on the quinoline ring, as well as the nature of the halogens themselves, dictate the molecule's reactivity. For instance, halogens at the 4-position are often susceptible to nucleophilic substitution. The presence of multiple halogens, as in this compound, presents a more complex reactivity profile, where selective reactions at different positions can be explored. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are often used as substrates in these transformations. researchgate.net The differential reactivity of the C-Cl and C-F bonds under various catalytic conditions is a key area of investigation.

Furthermore, the electronic effects of the halogen substituents can influence the susceptibility of the quinoline ring to both electrophilic and nucleophilic attack. The electron-withdrawing nature of chlorine and fluorine generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the halogen atoms.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQDFRAMEFJRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 4,8 Dichloro 7 Fluoroquinoline

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of 4,8-dichloro-7-fluoroquinoline is predominantly characterized by nucleophilic aromatic substitution (SNAr) pathways. The presence of three halogen substituents on the quinoline (B57606) scaffold, coupled with the electron-withdrawing effect of the ring nitrogen, creates a highly electron-deficient aromatic system susceptible to attack by nucleophiles. The chlorine atom at the C4 position is particularly labile and serves as the primary site for substitution reactions. iust.ac.irsemanticscholar.org

The generally accepted reaction pathway for nucleophilic substitution at the C4 position involves a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step involves the temporary loss of aromaticity in the pyridine (B92270) ring.

Transition State: The formation of the Meisenheimer complex proceeds through a high-energy transition state. The stability of this transition state is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the quinoline ring. The electron-withdrawing halogen substituents help to stabilize the negative charge in the intermediate, thereby facilitating its formation.

Elimination and Rearomatization: The intermediate then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the quinoline ring to form the substituted product.

This pathway is analogous to the functionalization of other 4,7-dichloroquinoline (B193633) systems, which are extensively used as intermediates in the synthesis of bioactive compounds. mdpi.com For instance, the reaction of 4,7-dichloroquinoline with morpholine (B109124) proceeds via an SNAr mechanism at the C4 position. mdpi.com Computational studies on similar chloroquinolines have been used to predict the regioselectivity of these reactions, with calculations of bond dissociation energies indicating that the C4 position is the more reactive site for SNAr reactions compared to other halogenated positions. semanticscholar.org

Characterization of Reactive Intermediates in Quinoline Annulation and Functionalization

The primary reactive intermediate in the functionalization of this compound via nucleophilic substitution is the Meisenheimer complex , also known as a σ-complex. This intermediate is a resonance-stabilized cyclohexadienyl anion formed upon the addition of a nucleophile to the aromatic ring. The negative charge is delocalized over the quinoline ring system and is particularly stabilized by the electron-withdrawing nitrogen atom and the halogen substituents.

In the context of quinoline annulation (ring-forming reactions), while less common for a pre-formed substituted quinoline like this, related synthetic pathways often involve different types of reactive intermediates. For example, syntheses of the quinoline core itself can proceed through various intermediates depending on the specific reaction, such as:

Iminium ions: Formed in acid-catalyzed cyclization reactions like the Friedländer synthesis. mdpi.com

Carbene intermediates: Generated in metal-catalyzed reactions, for example from sulfoxonium ylides in the presence of copper catalysts to build the quinoline skeleton. mdpi.com

Organometallic intermediates: In modern synthetic methods, directed C-H activation can lead to the formation of organometallic complexes (e.g., with Rhodium or Palladium) that act as reactive intermediates for further functionalization. mdpi.comnih.gov

For this compound specifically, functionalization typically avoids harsh conditions that would lead to annulation and instead focuses on the substitution of the existing halogens, where the Meisenheimer complex is the key characterized intermediate.

Kinetic and Thermodynamic Aspects of Halogenation Reactions on the Quinoline Scaffold

Kinetic Aspects: The rate of nucleophilic substitution is generally faster at the C4 position than at C2, and both are much faster than at C7 or C8. This is attributed to the superior ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C2 or C4 positions. For this compound, the reaction kinetics will overwhelmingly favor substitution at C4. The reaction rate is also influenced by the nucleophile's strength and the solvent polarity. Studies on the reaction of fluoroquinolones with aqueous chlorine have shown that reactions can be very rapid, with the specific kinetics depending on the substituents present. researchgate.netepfl.ch

Thermodynamic Aspects: Thermodynamic studies on substituted quinolines provide insight into their stability. The enthalpy of formation and Gibbs free energy are key indicators of molecular stability. longdom.org While direct halogenation of an existing quinoline is a common synthetic route, the thermodynamics of substitution on a polyhalogenated quinoline primarily concern the stability of the products versus the reactants. The formation of a stronger bond between carbon and the nucleophile's key atom, compared to the C-Cl bond, typically makes the substitution reaction thermodynamically favorable.

The following table presents thermodynamic data for related 2-substituted quinoline compounds, illustrating how different substituents affect the thermodynamic properties. These values help in understanding the relative stability of quinoline derivatives.

| Compound | State | Evaporation/Sublimation Enthalpy (ΔH) at 298.15 K (kJ·mol⁻¹) | Gibbs Energy of Phase Transition (ΔG) at 298.15 K (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| Quinoline | Liquid | 55.8 ± 0.2 | 13.36 | longdom.org |

| 2-Methylquinoline | Liquid | 57.3 ± 0.3 | 15.2 ± 0.1 | longdom.org |

| 2-Chloroquinoline | Liquid | 63.1 ± 0.4 | 18.9 ± 0.1 | longdom.org |

| 2-Phenylquinoline | Crystal | 109.8 ± 0.3 | 44.3 ± 0.04 | longdom.org |

This data is for 2-substituted quinolines and is provided for illustrative purposes regarding the influence of substituents on thermodynamic properties. longdom.org

Influence of Halogen Substituents on Reaction Selectivity and Efficiency

The number, type, and position of halogen substituents on the quinoline scaffold have a profound influence on the selectivity and efficiency of chemical transformations.

Influence on Selectivity (Regioselectivity): The primary role of the halogen substituents on this compound is to dictate the site of nucleophilic attack.

Activation: All three halogens, being electron-withdrawing, decrease the electron density of the aromatic rings, thereby activating the entire scaffold towards nucleophilic attack.

Positional Reactivity: The reactivity order for SNAr on haloquinolines is C4 > C2 >> C5, C6, C7, C8. iust.ac.ir In this compound, the C4-Cl is the most reactive site due to the strong electron-withdrawing influence of the adjacent ring nitrogen. The C8-Cl and C7-F are on the carbocyclic ring and are significantly less reactive towards nucleophilic substitution because the ring nitrogen has a much weaker electronic influence on these positions. Therefore, reactions with nucleophiles will be highly selective, occurring almost exclusively at the C4 position under typical SNAr conditions.

Influence on Efficiency (Reaction Rate and Yield): The efficiency of reactions is also heavily influenced by the nature of the halogen substituents.

Fluorine vs. Chlorine: In nucleophilic aromatic substitution, the C-F bond is typically more reactive than the C-Cl bond, provided they are at the same position. However, in this molecule, the fluorine is at the less reactive C7 position, while a chlorine is at the highly activated C4 position. Therefore, the C4-Cl will be the site of reaction. The strong inductive effect of the C7-fluoro group further deactivates the carbocyclic ring to electrophilic attack but helps activate the entire system to nucleophilic attack by withdrawing electron density.

The influence of the halogen substituents can be summarized in the following table:

| Substituent | Position | Electronic Effect | Influence on Selectivity | Influence on Efficiency |

|---|---|---|---|---|

| Chlorine | C4 | Inductive (-I), Resonance (+R) | Primary site for nucleophilic attack due to activation by ring nitrogen. | Greatly enhances reaction rate for SNAr at this position. Acts as a good leaving group. |

| Fluorine | C7 | Strong Inductive (-I), Weak Resonance (+R) | Deactivates the carbocyclic ring to electrophilic attack. Minor influence on SNAr selectivity, which is dominated by the C4 position. | Increases overall ring activation towards nucleophiles through its strong electron-withdrawing nature. |

| Chlorine | C8 | Inductive (-I), Resonance (+R) | Much less reactive than C4-Cl. Not a typical site for SNAr. | Contributes to the overall electron-deficient character of the quinoline system. |

Advanced Spectroscopic and Structural Characterization of 4,8 Dichloro 7 Fluoroquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4,8-dichloro-7-fluoroquinoline, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. In analogous fluoroquinolone structures, aromatic protons typically resonate in the downfield region of the spectrum, often between δ 7.0 and 9.0 ppm. srce.hr The specific positions of the protons on the this compound ring system would lead to a unique set of chemical shifts and spin-spin coupling constants, allowing for their unambiguous assignment. For instance, the proton at position 2 would likely appear as a singlet, while the protons on the benzene (B151609) ring would exhibit doublet or triplet multiplicities depending on their neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the carbons are significantly affected by the attached substituents. Carbons bonded to the electronegative chlorine and fluorine atoms would be deshielded and appear at higher chemical shifts. In similar fluoroquinolone compounds, carbons of the quinoline ring typically appear in the range of δ 110-180 ppm. nih.govresearchgate.net The carbon attached to the fluorine atom would also exhibit coupling (¹J C-F), resulting in a splitting of its NMR signal, which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogues) (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | C-2: 150 - 155 |

| H-3 | 7.5 - 7.8 | C-3: 120 - 125 |

| H-5 | 7.8 - 8.1 | C-4: 145 - 150 |

| H-6 | 7.6 - 7.9 | C-4a: 125 - 130 |

| C-5: 128 - 132 | ||

| C-6: 115 - 120 (d, JC-F) | ||

| C-7: 155 - 160 (d, ¹JC-F) | ||

| C-8: 130 - 135 | ||

| C-8a: 140 - 145 |

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.orgthermofisher.com The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at position 7. The chemical shift of this fluorine atom is dependent on its electronic environment within the quinoline ring. For fluoroaromatic compounds, the chemical shifts typically appear in a range of -90 to -170 ppm relative to a standard such as CFCl₃. slideshare.net The fluorine signal would likely be a multiplet due to coupling with neighboring protons (³J H-F and ⁴J H-F), providing further structural information. srce.hr

Vibrational Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ range, while the C-F stretching vibration is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ region. For the analogue 4,7-dichloroquinoline (B193633), characteristic IR peaks are observed that can be compared to infer the spectrum of the title compound. nist.gov

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are predicted values and may differ from experimental results.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 |

| C-F Stretch | 1300 - 1200 |

| C-Cl Stretch | 850 - 750 |

| Aromatic C-H Bending | 900 - 650 |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying vibrations of non-polar bonds. The Raman spectrum of this compound would also be characterized by the vibrations of the quinoline ring system. Aromatic ring stretching modes are typically strong in Raman spectra. The C-Cl and C-F bonds would also have characteristic Raman signals. For other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917), prominent Raman peaks are observed for the pyridone nucleus and the C-F bond. researchgate.net The symmetric vibrational mode of the C-F bond in these analogues is found around 800-900 cm⁻¹. researchgate.net Raman spectroscopy can serve as a non-destructive method for identifying the compound based on its unique vibrational fingerprint. nih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The absorption spectrum of this compound is expected to show multiple bands in the UV region, corresponding to π-π* transitions. For the related compound 4,7-dichloroquinoline, UV absorption maxima are observed, which can serve as a reference. nist.gov The substitution pattern with chlorine and fluorine atoms will influence the exact position and intensity of these absorption bands.

Many fluoroquinolone analogues are known to be fluorescent. researchgate.netgriffith.edu.au Upon excitation at an appropriate wavelength, this compound may also exhibit fluorescence. The emission spectrum would be characteristic of the molecule's electronic structure and could be used for its sensitive detection. The fluorescence properties are highly dependent on the molecular structure and the solvent environment.

Mass Spectrometry Applications for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of its elemental formula (C₉H₄Cl₂FN).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence and number of chlorine atoms can be readily identified from the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and fragment ions. A compound with two chlorine atoms will exhibit a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1. researchgate.net

Common fragmentation pathways for quinolines include the loss of small neutral molecules like HCN. mcmaster.ca For this compound, fragmentation would likely involve the sequential loss of chlorine atoms, fluorine, or HCl, leading to a series of diagnostic fragment ions that help to confirm the positions of the halogen substituents.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₄Cl₂FN)

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Key Feature |

| [M]⁺ | C₉H₄³⁵Cl₂FN⁺ | 214.97 | Molecular ion base peak |

| [M+2]⁺ | C₉H₄³⁵Cl³⁷ClFN⁺ | 216.97 | Isotopic peak for one ³⁷Cl |

| [M+4]⁺ | C₉H₄³⁷Cl₂FN⁺ | 218.97 | Isotopic peak for two ³⁷Cl |

| [M-Cl]⁺ | C₉H₄ClFN⁺ | 180.00 | Loss of a chlorine atom |

| [M-HCl]⁺ | C₉H₃ClFN⁺ | 178.99 | Loss of hydrogen chloride |

Note: m/z values are calculated based on the most abundant isotopes. The isotopic cluster is the most definitive feature for confirming the presence of two chlorine atoms.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the planarity of the quinoline ring system and the precise locations of the chloro and fluoro substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or halogen bonding.

Studies on related halogenated quinolones have demonstrated the power of this technique. For example, the crystal structure of an 8-chloroquinolone derivative showed a significant distortion of an N-1 aromatic substituent out of the quinolone plane due to steric repulsion from the C-8 chlorine atom. nih.gov Such steric effects could also influence the conformation of this compound and can be precisely quantified by X-ray crystallography.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of compounds from reaction mixtures and for the assessment of purity.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is well-suited for the analysis of halogenated quinolines. oup.comoup.com The separation is achieved based on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a trifluoropropyl silicone (QF-1) or a 5% phenyl-methylpolysiloxane (DB-5MS), would be appropriate. oup.com A flame ionization detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) allows for both separation and positive identification based on mass spectra. researchgate.net The retention time of the compound is influenced by its volatility and its interaction with the stationary phase, which is affected by the presence and position of the halogen atoms.

Table 4: Typical Gas Chromatography (GC) Parameters for Halogenated Quinoline Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 90°C (2 min), then ramp at 20 °C/min to 260°C (hold 3 min) |

| Detector | Mass Spectrometer (MS) |

Note: Conditions are based on a reported method for quinoline analysis and are adaptable for halogenated analogues.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.

For the purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.commdpi.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks for basic compounds like quinolines. sielc.com Detection is commonly achieved using a diode-array detector (DAD) or a UV detector set at one of the compound's absorption maxima. HPLC coupled with mass spectrometry (LC-MS) can provide additional confirmation of the identity of the separated components. mdpi.com

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Quinoline Analysis

| Parameter | Condition |

| Column | C18 (e.g., 3.9 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array (DAD) |

Note: Conditions are representative for the separation of quinoline derivatives. sielc.commdpi.com

Mechanistic Exploration of in Vitro Biological Activities of Halogenated Quinoline Scaffolds

Mechanism-Based Enzyme Inhibition Studies

Halogenated quinolines, including derivatives of 4,8-dichloro-7-fluoroquinoline, have been primarily studied for their ability to inhibit enzymes crucial for pathogen survival and cancer cell proliferation.

Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

Quinolone antimicrobials are a class of agents that directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair. nih.gov

The general mechanism involves the quinolone binding to the enzyme-DNA complex. youtube.com This stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.govyoutube.com This leads to the accumulation of double-strand DNA breaks, which blocks the progression of the DNA replication fork and ultimately triggers bacterial cell death. nih.govnih.govresearchgate.net

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. youtube.com In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones. youtube.comyoutube.com

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. youtube.com In most Gram-positive bacteria, topoisomerase IV is the main target of fluoroquinolone action. youtube.comyoutube.com

The potency of a specific quinolone derivative is often dependent on its affinity for either DNA gyrase, topoisomerase IV, or both. youtube.com The presence of halogen substituents on the quinoline (B57606) ring, such as the chlorine and fluorine atoms in this compound, can significantly influence the compound's activity and target preference. nih.govnih.gov For instance, a fluorine atom at the C-6 position is a common feature of the potent fluoroquinolone class, and substitutions at the C-8 position with fluorine, chlorine, or methoxy (B1213986) groups have been shown to improve potency. nih.govnih.gov

Table 1: General Activity of Fluoroquinolones on Bacterial Topoisomerases

| Enzyme | Function | Primary Target In |

| DNA Gyrase | Introduces negative supercoils, relieves positive supercoils ahead of the replication fork. | Gram-negative bacteria (generally) |

| Topoisomerase IV | Decatenates interlinked daughter chromosomes. | Gram-positive bacteria (generally) |

Modulation of Protein Kinase Activity (e.g., EGFR, VEGFR-2, Axl, Src, Abl, PKB/Akt, MAPK, CDK)

The quinoline scaffold is also a recognized pharmacophore in the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Src and Abl Kinases: Certain quinoline derivatives have demonstrated potent inhibitory activity against Src and Abl kinases. nih.gov For example, Bosutinib, which features a 4-anilino-3-quinolinecarbonitrile core, is a known inhibitor of Src and Abl. nih.gov Structural modifications to this quinoline scaffold, such as the addition of different functional groups, are explored to enhance potency and selectivity. nih.gov

Axl Kinase: AXL, a receptor tyrosine kinase, is implicated in therapy resistance and cancer progression. nih.govresearchgate.net Inhibition of AXL can lead to DNA damage and replication stress in cancer cells. nih.gov While direct studies on this compound are limited in publicly available literature, the broader class of quinoline-based compounds has been investigated for AXL inhibition. researchgate.netresearchgate.net

PKB/Akt Kinase: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, making Akt an attractive target for cancer therapy. nih.gov Various small molecules, including some with heterocyclic scaffolds reminiscent of quinolines, have been developed as allosteric or ATP-competitive inhibitors of Akt. nih.govnih.govdrugbank.com

The specific inhibitory profile of this compound against this panel of kinases would require dedicated screening studies. However, the existing research on related quinoline structures suggests that this chemical backbone is a viable starting point for designing kinase inhibitors. nih.govsciencedaily.com

Investigation of Enzyme Specificity and Selectivity

The selectivity of a quinoline-based inhibitor is paramount to its therapeutic potential. For antibacterial agents, selectivity for bacterial topoisomerases over their human counterparts is crucial. For kinase inhibitors, selectivity for the target kinase over a multitude of other kinases in the human kinome is necessary to minimize off-target effects.

The substitution pattern on the quinoline ring plays a critical role in determining this selectivity. For instance, in the context of antibacterial quinolones, modifications at the C-7 and C-8 positions can alter the compound's affinity for DNA gyrase versus topoisomerase IV, which can be a strategy to overcome resistance. nih.gov Similarly, for kinase inhibitors, subtle structural changes can dramatically shift the selectivity profile. Dasatinib, a multi-kinase inhibitor, targets Src, Abl, and other kinases, whereas other inhibitors have a more restricted target range. frontiersin.org

The kinase selectivity profile of a compound like this compound would need to be experimentally determined through comprehensive panels, but related structures have shown the ability to inhibit multiple kinases, such as Src and Abl, simultaneously. nih.gov

Molecular Interactions with Cellular Components

Beyond direct enzyme inhibition, the biological effects of halogenated quinolines can be mediated by their interactions with other fundamental cellular components and pathways.

Nucleic Acid Binding and DNA Synthesis Perturbation

As inhibitors of topoisomerases, quinolones inherently perturb DNA synthesis. youtube.com The formation of the stabilized drug-enzyme-DNA complex physically obstructs the progression of DNA and RNA polymerases, leading to a halt in replication and transcription. nih.govresearchgate.net

Induction of Cellular Stress Response Pathways (e.g., Oxidative Stress)

There is growing evidence that fluoroquinolones can induce oxidative stress in both bacterial and eukaryotic cells. nih.govnih.gov This can occur through the stimulation of reactive oxygen species (ROS) production. nih.gov The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to the compound's cytotoxic effects.

In bacteria, the induction of oxidative stress can sometimes antagonize the bactericidal effect of fluoroquinolones by activating stress response pathways, such as the SoxR-SUF system, which can up-regulate efflux pumps that expel the drug from the cell. nih.gov In human cells, fluoroquinolone-induced oxidative stress has been investigated as a potential mechanism underlying some of their adverse effects. nih.gov

Effects on Cellular Permeability and Intracellular Accumulation Mediated by Halogenation

The biological efficacy of quinoline-based antimicrobial agents is fundamentally dependent on their ability to permeate bacterial cell envelopes and accumulate at sufficient intracellular concentrations to engage with their molecular targets. nih.gov The process of translocation, particularly in Gram-negative bacteria, is complex, involving passage across both the outer and inner membranes, balanced by the action of efflux pumps that actively expel the compounds. nih.govresearchgate.net The physicochemical properties of the quinoline molecule, significantly influenced by its substitution pattern, govern this interplay.

Halogenation is a key chemical modification used to modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold. nih.gov Substituents at various positions on the quinoline core, including the halogens, are critical factors for both cellular penetration and target binding. nih.gov The lipophilicity of the molecule, which can be altered by the type and position of halogen atoms, plays a crucial role in its ability to traverse the lipid-rich bacterial membranes. However, the relationship is not linear; an optimal balance of hydrophilicity and lipophilicity is required for effective passage and accumulation.

While specific experimental data on the cellular permeability and intracellular accumulation of this compound is not detailed in the available literature, general principles derived from studies on other fluoroquinolones can be inferred. The presence of chlorine and fluorine atoms is expected to significantly influence the molecule's electronic distribution and lipophilicity. For instance, studies on a range of fluoroquinolones in Escherichia coli have demonstrated that different substituents lead to varied accumulation levels, which are also heavily influenced by the activity of efflux pumps like the AcrAB-TolC system. nih.govresearchgate.net The ultimate intracellular concentration of a halogenated quinoline is therefore a dynamic equilibrium between its influx rate across the membranes and its susceptibility to being recognized and expelled by bacterial efflux systems. researchgate.net

In Vitro Antimicrobial Spectrum and Specificity

Antibacterial Activity against Drug-Sensitive and Drug-Resistant Gram-Positive Strains (e.g., Staphylococcus epidermidis)

Halogenated quinolines, particularly the fluoroquinolone class, are known for their activity against a spectrum of Gram-positive bacteria. aujmsr.com The primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. nih.gov In many Gram-positive species, including Staphylococcus epidermidis, topoisomerase IV is often the primary target. aujmsr.com

Staphylococcus epidermidis is a significant pathogen, particularly in the context of biofilm-associated infections. frontiersin.org The emergence of fluoroquinolone resistance in S. epidermidis is a growing concern and is frequently linked to specific mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). nih.govnih.gov Studies have shown that multiple point mutations, especially in both gyrA and parC, are associated with strong resistance. nih.gov

While specific activity data for this compound against S. epidermidis is not available, the general efficacy of fluoroquinolones against this bacterium is well-documented. The table below presents the activity of various established fluoroquinolones against S. epidermidis, illustrating the typical range of potency for this class of compounds.

| Fluoroquinolone Compound | Reported Activity Against S. epidermidis | Reference |

|---|---|---|

| Levofloxacin | Exhibits superior antibacterial activity against S. epidermidis strains. | mdpi.com |

| Ciprofloxacin (B1669076) | Used for susceptibility testing; resistance is common and linked to QRDR mutations. | nih.gov |

| Moxifloxacin | Generally potent against Gram-positive bacteria, including S. epidermidis. | mdpi.com |

| Ofloxacin | Effective against biofilms of S. epidermidis at concentrations exceeding the Minimum Inhibitory Concentration (MIC). | researchgate.net |

Antibacterial Activity against Gram-Negative Strains

The fluoroquinolone class of antibiotics demonstrates broad-spectrum activity that includes many clinically relevant Gram-negative bacteria. aujmsr.com Their bactericidal action in these organisms is primarily achieved through the inhibition of DNA gyrase, which is essential for introducing negative supercoils into bacterial DNA, a process necessary for replication. nih.govnih.gov Topoisomerase IV serves as a secondary target in most Gram-negative species. nih.gov

Although specific data for this compound is not provided in the reviewed literature, related second-generation fluoroquinolones like ciprofloxacin are noted for their potent activity against Gram-negative pathogens, including Pseudomonas aeruginosa and members of the Enterobacterales order. nih.govmsdmanuals.com The continued development of new quinoline derivatives aims to enhance activity against resistant strains and broaden the antibacterial spectrum. nih.gov

Antifungal Activity Assessment and Mechanisms

While primarily developed as antibacterial agents, some compounds within the quinoline family have demonstrated notable antifungal activities. nih.gov The mechanisms underlying this activity can be distinct from their antibacterial mode of action. Research indicates that certain fluoroquinolones can inhibit fungal type II topoisomerases, which are structurally related to bacterial DNA gyrase and topoisomerase IV. nih.gov This inhibition disrupts fungal DNA replication and leads to cell death.

In addition to direct antifungal action, some fluoroquinolone derivatives have been found to act as potentiators, enhancing the efficacy of established antifungal drugs. nih.gov For example, a screening of a chemical library identified fluoroquinolone compounds that significantly potentiated the activity of caspofungin against Aspergillus fumigatus. nih.govresearchgate.net The proposed mechanism for this synergistic effect involves the inhibition of the CYP51 enzyme, which plays a role in the ergosterol (B1671047) biosynthesis pathway, a common target for azole antifungal drugs. nih.gov It is noteworthy that well-known antibacterial fluoroquinolones like ciprofloxacin and norfloxacin (B1679917) did not exhibit this potentiating effect, suggesting that specific structural features are critical for this activity. nih.gov

Specific studies assessing the antifungal spectrum and mechanism of this compound have not been identified. However, the potential for quinoline scaffolds to interact with fungal-specific targets suggests a possible avenue for activity. researchgate.net

Antiviral Efficacy and Mode of Action (e.g., Dengue Virus)

The quinoline scaffold is present in several molecules investigated for antiviral properties. Chloroquine, a well-known antimalarial drug, has been shown to interfere with the replication of Dengue virus (DENV) in primate models, leading to a reduction in the duration of viremia. nih.govnih.gov Structurally related compounds have also been explored for their potential against flaviviruses. Notably, 4,7-dichloroquinoline (B193633), a close analog of the subject compound, has been reported to possess antiviral properties. researchgate.net

The precise mode of action for the antiviral effects of quinoline derivatives can be multifaceted. For flaviviruses like DENV and Zika virus (ZIKV), potential mechanisms include:

Inhibition of Viral Helicase: Some fluoroquinolones have been shown to interfere with the activity of viral helicases, such as the HCV NS3 helicase, which are essential for unwinding the viral RNA genome during replication. nih.govbiorxiv.org

Interference with Viral Entry: The DENV E protein is crucial for viral attachment and fusion with the host cell membrane. mdpi.com Compounds that bind to this protein can block the conformational changes required for fusion, thereby inhibiting viral entry.

Modulation of Host Cell Processes: Some fluoroquinolones may exert their antiviral effects indirectly by modulating host processes like autophagy or cellular apoptosis, which viruses often manipulate to support their replication cycle. biorxiv.org

While direct experimental evidence for the anti-DENV activity of this compound is pending, the demonstrated efficacy of structurally similar dichloroquinolines suggests it may be a candidate for further investigation. researchgate.net

Antiparasitic Activity against Protozoan Pathogens (e.g., Anti-Leishmania)

The quinoline core is a validated scaffold for antiparasitic drug discovery, with fluoroquinolone derivatives showing promise against various protozoan pathogens, including those responsible for leishmaniasis. nih.gov Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus.

A study on a novel fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine, demonstrated significant in vitro activity against both promastigote and amastigote forms of Leishmania infantum and Leishmania amazonensis. nih.gov The compound exhibited a high selectivity index, indicating it was more toxic to the parasite than to mammalian cells. nih.gov The investigation into its mechanism of action revealed that the compound induced:

Alterations in the parasite's mitochondrial membrane potential.

An increase in the production of reactive oxygen species (ROS).

Damage to the integrity of the parasite's cell membrane. nih.gov

The primary mode of action for the broad antiparasitic effects of fluoroquinolones is often attributed to the inhibition of the parasite's type II topoisomerases. nih.gov These enzymes are vital for relaxing and decatenating the parasite's unique kinetoplast DNA (kDNA), and their inhibition is lethal. Although specific anti-leishmanial data for this compound is not available, the proven activity of other halogenated quinolines provides a strong rationale for its potential in this therapeutic area. nih.govfrontiersin.org

| Parasite Species | Parasite Stage | Selectivity Index (SI) |

|---|---|---|

| Leishmania infantum | Promastigotes | 38.7 |

| Amastigotes | 45.0 | |

| Leishmania amazonensis | Promastigotes | 42.7 |

| Amastigotes | 48.9 |

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the compound “this compound” pertaining to its in vitro anti-inflammatory, immunomodulatory, or anticancer activities. The search results consistently provided information on the broader class of fluoroquinolones, such as ciprofloxacin, ofloxacin, and moxifloxacin, rather than the specific halogenated quinoline scaffold requested.

Therefore, it is not possible to provide a detailed, data-driven article on the specific biological activities of “this compound” as outlined in the requested sections and subsections. The generation of content on cell proliferation inhibition, apoptosis induction, or angiogenesis modulation for this particular compound would not be scientifically accurate or verifiable based on the available information.

Further research and publication on the specific biological effects of "this compound" are required before a comprehensive and accurate article on its mechanistic pathways can be composed.

Advanced Applications of Halogenated Quinoline Derivatives Beyond Traditional Medicinal Chemistry

Development in Materials Science

The rigid, planar structure and π-conjugated system of the quinoline (B57606) ring make it an attractive building block for novel organic materials. Halogenation can further modulate the electronic properties, intermolecular interactions, and stability of these materials, opening up new avenues for their use in organic electronics and advanced polymers.

Halogenated quinoline derivatives are emerging as promising candidates for the development of organic electronic materials, particularly as intermediates for Organic Light-Emitting Diodes (OLEDs). The introduction of halogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices.

While direct studies on 4,8-dichloro-7-fluoroquinoline are limited, research on analogous halogenated quinoline compounds demonstrates their potential. For instance, metal complexes of halogenated 8-hydroxyquinolines have been successfully employed as emissive materials in OLEDs. The halogen atoms can enhance intersystem crossing, potentially leading to efficient phosphorescence. Furthermore, the dichloro- and fluoro-substituents in a molecule like this compound can be leveraged to tune the emission color and improve the quantum efficiency of the resulting OLEDs. The synthesis of such materials often involves the strategic functionalization of the quinoline core, where the halogen atoms can serve as reactive sites for cross-coupling reactions to build more complex, conjugated structures.

The photophysical properties of OLEDs are critical for their performance. Below is a table summarizing the typical photophysical characteristics of OLEDs incorporating halogenated quinoline derivatives, based on data from related compounds.

| Compound Type | Emission Color | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| Bis(8-hydroxyquinolinato)zinc(II) derivatives | Green | 30-50 | 5-10 |

| Iridium(III) complexes with fluorinated quinoline ligands | Blue to Green | 60-90 | 15-25 |

| Platinum(II) complexes with phenylquinoline ligands | Red | 40-70 | 10-20 |

The incorporation of halogenated quinoline moieties into polymer backbones or as part of composite materials can impart desirable properties such as enhanced thermal stability, flame retardancy, and specific dielectric characteristics. The presence of chlorine and fluorine atoms in this compound suggests its potential as a monomer or an additive in the creation of high-performance polymers and composites.

For example, quinoline-based benzoxazine (B1645224) monomers have been used to synthesize polybenzoxazines, a class of thermosetting polymers known for their excellent thermal and mechanical properties. researchgate.net Halogenation of such monomers could further improve their flame-retardant properties due to the radical scavenging mechanism of halogens. Moreover, the introduction of fluorine can lower the dielectric constant of the resulting polymer, making it suitable for applications in microelectronics. nycu.edu.tw

The table below presents typical thermal and dielectric properties of polybenzoxazine composites, illustrating the potential enhancements that could be achieved by incorporating halogenated quinoline structures.

| Polymer/Composite Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Dielectric Constant (at 1 MHz) |

|---|---|---|---|

| Standard Polybenzoxazine | 150-190 | 350-400 | 3.0-4.0 |

| Fluorinated Polybenzoxazine | 180-230 | 400-450 | 2.5-3.0 |

| Polybenzoxazine-Silica Composite | 160-200 | 380-430 | 3.5-4.5 |

Chemical Sensing Technologies and Probe Development

The inherent fluorescence of the quinoline ring system provides a robust platform for the design of chemical sensors and probes. The photophysical properties of these probes can be finely tuned by the introduction of various substituents, including halogens, which can alter the emission wavelength, quantum yield, and sensitivity towards specific analytes.

Quinoline-based fluorescent probes are widely developed for the detection and imaging of biologically important species such as metal ions, reactive oxygen species, and various enzymes. nih.gov The electron-withdrawing nature of chlorine and fluorine atoms in this compound can influence the intramolecular charge transfer (ICT) characteristics of a derived probe, which is a common mechanism for fluorescence sensing.

For instance, a probe designed from this scaffold could exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific biological analyte. The design of such probes often involves attaching a recognition moiety to the quinoline core that selectively interacts with the target analyte, leading to a measurable change in the fluorescence signal. The halogen atoms can also serve to modulate the lipophilicity of the probe, affecting its cell permeability and localization within biological systems.

Beyond biological applications, halogenated quinoline derivatives are valuable in the development of chemosensors for the detection of various chemical species in environmental and industrial settings. The selectivity and sensitivity of these sensors are paramount, and the substitution pattern on the quinoline ring plays a crucial role in achieving the desired performance.

A chemosensor based on this compound could be designed to detect specific metal ions through coordination with the nitrogen atom of the quinoline ring and potentially other chelating groups introduced onto the scaffold. The halogen substituents can influence the binding affinity and selectivity towards different metal ions. For example, the electronic modifications induced by the halogens can make the quinoline nitrogen more or less Lewis basic, thereby tuning its coordination properties.

The performance of quinoline-based chemosensors is often characterized by their detection limit and the magnitude of the fluorescence change upon analyte binding. The following table provides representative performance data for chemosensors based on substituted quinoline scaffolds for the detection of various metal ions.

| Quinoline-based Sensor for | Detection Limit (μM) | Fluorescence Enhancement Factor | Response Mechanism |

|---|---|---|---|

| Zn(II) | 0.1 - 1.0 | 10-100 fold | Chelation-Enhanced Fluorescence (CHEF) |

| Cu(II) | 0.5 - 5.0 | Fluorescence quenching | Photoinduced Electron Transfer (PET) |

| Hg(II) | 0.05 - 0.5 | 5-50 fold | Desulfurization reaction |

| Fe(III) | 1.0 - 10.0 | Fluorescence quenching | Energy transfer |

Future Research Directions and Translational Perspectives for 4,8 Dichloro 7 Fluoroquinoline Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Scalability

Future synthetic research on 4,8-dichloro-7-fluoroquinoline will likely prioritize the development of more efficient, cost-effective, and environmentally benign manufacturing processes. While classical methods for quinoline (B57606) synthesis are well-established, they can sometimes suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. nih.govfrontiersin.org Modern synthetic chemistry offers a toolbox of methodologies that can address these challenges.

Key areas for future development include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization techniques represent a paradigm shift in organic synthesis, offering the potential to introduce substituents onto the quinoline core with high precision and minimal pre-functionalization steps. Research could focus on developing selective catalytic systems for the late-stage modification of the this compound scaffold.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. rsc.org Developing a continuous flow process for the synthesis of this compound could significantly streamline its production for research and potential commercial applications.

Green Chemistry Approaches: The principles of green chemistry will be central to future synthetic route design. researchgate.net This includes the use of safer solvents, minimizing the use of protecting groups, and designing reactions with high atom economy to reduce waste. researchgate.net For instance, ultrasound-assisted synthesis has been shown to improve yields and reduce reaction times for some quinoline derivatives. nih.govfrontiersin.org

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Development of selective catalysts |

| Flow Chemistry | Enhanced scalability, safety, and control | Optimization of reactor design and reaction conditions |

| Green Chemistry Methods | Reduced environmental impact, increased safety | Use of renewable feedstocks and safer reagents |

Expansion of Structure-Activity Relationship Studies for Targeted Biological Modulators

A thorough understanding of the structure-activity relationships (SAR) of this compound is crucial for identifying and optimizing its potential biological activities. nih.gov The existing halogen substituents provide key anchor points for systematic modification to probe interactions with biological targets. researchgate.net

Future SAR studies should focus on:

Systematic Analog Synthesis: A library of analogues should be synthesized where each of the halogen atoms is systematically replaced or the substitution pattern is altered. This will help to elucidate the specific contribution of each halogen to the molecule's biological activity. nih.gov

Positional Isomerism: Investigating the biological effects of moving the fluorine and chlorine atoms to other positions on the quinoline ring will provide valuable insights into the spatial requirements for target binding.

Diverse Substitutions: Introducing a wide range of functional groups at various positions of the this compound core will help to map the chemical space for optimal activity and properties. nih.gov The substituent's characteristics and position play a significant role in the functionality of synthesized compounds. nih.govfrontiersin.org

The following table outlines a potential SAR exploration strategy:

| Position of Modification | Type of Substituent | Rationale |

| Position 4 (Cl) | Amino, Alkoxy, Aryl | Modulate electronics and steric bulk for target interaction |

| Position 7 (F) | Hydrogen, Other Halogens | Probe the importance of the fluorine atom for activity |

| Position 8 (Cl) | Hydrogen, Methyl | Investigate the role of the C8-chloro substituent |

| Other Positions (e.g., 2, 3, 5, 6) | Various functional groups | Explore new interaction points and modify physicochemical properties |

Integration of Advanced Computational and Machine Learning Approaches for Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. uni-giessen.demdpi.com These approaches can significantly accelerate the design-synthesis-test cycle by predicting the properties and activities of novel compounds before they are synthesized.

Future computational efforts for this compound should include:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and simulation studies can predict the binding mode and affinity of this compound and its analogues. researchgate.net This can provide a rational basis for designing more potent compounds.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties of the molecule, providing insights into its reactivity and potential interactions. uni-giessen.de

Machine Learning Models: By training machine learning algorithms on existing data for quinoline derivatives, it may be possible to develop predictive models for the biological activity, toxicity, and pharmacokinetic properties of new this compound analogues. nih.govnih.gov

Exploration of New Application Domains for Halogenated Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties. nih.govmdpi.com The unique halogenation pattern of this compound may confer novel activities or enhanced potency in these or other therapeutic areas.

Potential new application domains to be explored include:

Anticancer Agents: Many quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways. nih.govmdpi.com The potential of this compound to inhibit cancer cell proliferation should be systematically evaluated.

Antimicrobial Agents: Given the prevalence of quinolones in antibacterial therapy, this compound should be screened against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govmdpi.com

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com

Materials Science: Halogenated aromatic compounds can have interesting electronic and photophysical properties, suggesting potential applications in organic electronics or as functional materials.

Design of Next-Generation Halogenated Quinoline Analogues with Refined Specificity and Potency

The ultimate goal of future research on this compound is the design of next-generation analogues with improved properties for specific applications. mdpi.com This will involve a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling.

Key strategies for designing next-generation analogues include:

Target-Focused Design: Once a specific biological target is validated, analogues can be rationally designed to optimize interactions with the target's binding site, leading to increased potency and selectivity. rsc.org

Property-Based Design: In addition to potency, analogues must have appropriate physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability, bioavailability). These properties can be fine-tuned through chemical modification.

Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create hybrid molecules is a promising strategy for developing compounds with dual or synergistic activities. nih.gov

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 4,8-Dichloro-7-fluoroquinoline?

- Answer : Characterization typically employs:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C–F, C–Cl stretching vibrations) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR reveals proton environments (e.g., aromatic protons, substituent effects).

- ¹³C NMR clarifies carbon connectivity and halogen-induced chemical shifts .

- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to confirm substituent positions .

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities.

Q. What synthetic routes are used to prepare this compound?

- Answer : Common methods include:

- Halogenation of quinoline precursors : Direct chlorination/fluorination using reagents like POCl₃ or Selectfluor under controlled temperatures (e.g., 80–120°C) .

- Multi-step synthesis : For example, cyclization of substituted anilines with chloro/fluoro-acetylene derivatives, followed by purification via recrystallization (ethanol/water) .

Q. What are the primary research applications of this compound?

- Answer : Key applications include:

- Medicinal chemistry : As a precursor for antimalarial agents (e.g., analogs of amodiaquine) .

- Antimicrobial studies : Fluorinated quinolines disrupt bacterial DNA gyrase or topoisomerase IV, as shown in in vitro assays .

- Material science : Incorporation into liquid crystals or fluorophores due to electron-withdrawing substituents .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

- Answer :

- X-ray crystallography : Resolve absolute configuration and bond lengths (e.g., planar quinoline backbone with deviations <0.03 Å) . Compare with DFT-optimized structures to validate geometry.

- NMR/IR discrepancies : Probe solvent effects (e.g., DMSO vs. CDCl₃) or dynamic processes (e.g., tautomerism) using variable-temperature NMR .

- Case study : In 4,7-Dichloroquinoline, crystallography confirmed no C–H⋯Cl interactions, whereas NMR suggested minor conformational flexibility .

Q. How can synthetic yields be optimized for halogenated quinolines?

- Answer :

- Reaction conditions : Use microwave-assisted synthesis to reduce time and improve regioselectivity (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Catalysts : Employ Lewis acids (e.g., FeCl₃) to enhance halogenation efficiency.

- Purification : Gradient recrystallization (e.g., hexane/ethyl acetate) or preparative HPLC to isolate high-purity product (>97% GC) .

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Answer :

- Enzyme inhibition : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450).

- DNA interaction : Chlorine substituents intercalate or alkylate DNA, as shown in gel electrophoresis and fluorescence quenching assays .

- Comparative analysis : Use SAR tables to correlate substituent positions with activity:

| Derivative | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4,8-Dichloro-7-fluoro | 2.1 | 8.7 |

| 4-Chloro-7-fluoro | 5.3 | 12.4 |

| 8-Fluoro-4-hydrazino | 1.8 | 6.9 |

Data adapted from in vitro studies .

- Advanced assays : Use CRISPR-edited cell lines to identify target genes or proteomics to map binding partners .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.